(S)-Di-Tert-butyl 5-oxopiperidine-1,2-dicarboxylate
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Overview
Description
1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two tert-butyl groups and a piperidine ring with a keto group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate typically involves the use of enantioselective synthesis techniques. One common method involves the optical resolution of racemic mixtures followed by stereospecific substitution reactions. For instance, the preparation of diastereomerically pure trans-1-apocamphanecarbonyl-4,5-dimethoxy-2-imidazolidinones can be achieved using apocamphanecarbonyl chloride, followed by stepwise substitution of the dimethoxyl groups with tert-butyl cuprates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The keto group at the 5-position can be further oxidized under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the keto group and tert-butyl groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-di-tert-butylbenzene: A simpler compound with two tert-butyl groups attached to a benzene ring.
1,2-di-tert-butyl-ethylenediamine: A compound with two tert-butyl groups attached to an ethylenediamine backbone.
Di-tert-butyl ether: A tertiary ether with two tert-butyl groups.
Uniqueness
1,2-di-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate is unique due to the presence of the piperidine ring and the keto group, which confer specific chemical reactivity and potential biological activity. Its structural complexity and chiral nature make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H25NO5 |
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Molecular Weight |
299.36 g/mol |
IUPAC Name |
ditert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h11H,7-9H2,1-6H3/t11-/m0/s1 |
InChI Key |
ZTIUUOIIBZPDIJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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